molecular formula C16H17NO5S B12601529 Diethyl (5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedioate CAS No. 649724-78-7

Diethyl (5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedioate

Cat. No.: B12601529
CAS No.: 649724-78-7
M. Wt: 335.4 g/mol
InChI Key: QKYKCIZIPMGQDZ-UHFFFAOYSA-N
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Description

Diethyl (5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedioate is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidine motifs are five-membered rings containing sulfur and nitrogen atoms, which contribute to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedioate typically involves the reaction of phenyl isothiocyanate with diethyl malonate in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the thiazolidine ring . The reaction conditions often include refluxing in ethanol to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Diethyl (5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Synthesis and Structural Characteristics

Diethyl (5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedioate can be synthesized through various methods, notably the Knoevenagel condensation reaction. This involves the reaction of thiazolidine derivatives with active methylene compounds, leading to the formation of the thiazolidinone structure. The compound's structure features a thiazolidine ring that is essential for its biological activity.

Antimicrobial Properties

Research indicates that derivatives of thiazolidinones, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds are effective against a range of Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds derived from this thiazolidine structure have demonstrated superior antibacterial potency compared to traditional antibiotics like ampicillin and have shown efficacy against resistant strains such as MRSA and Pseudomonas aeruginosa .

Anticancer Activity

Thiazolidinone derivatives are also being explored for their anticancer potential. In vitro studies revealed that certain derivatives exhibit antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and colorectal cancer (HCT116) cells. These compounds may inhibit cell growth through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of thiazolidinones have been documented in several studies. Compounds related to this compound have shown promise in reducing inflammation and pain in preclinical models, making them potential candidates for the development of new analgesics .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

StudyFindings
Study 1Demonstrated significant antibacterial activity against MRSA strains with IC50 values lower than conventional antibiotics .
Study 2Showed promising anticancer activity in vitro against multiple cancer cell lines with a focus on apoptosis induction .
Study 3Reported anti-inflammatory effects in animal models, suggesting potential for pain management therapies .

Mechanism of Action

The mechanism of action of Diethyl (5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedioate involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the thiazolidine ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. This interaction can lead to the inhibition of specific enzymes or modulation of signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedioate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic and medicinal chemistry .

Biological Activity

Diethyl (5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedioate is a compound belonging to the thiazolidinone class, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

1. Synthesis of this compound

The synthesis typically involves the reaction of thiazolidinones with various aldehydes and other reagents under controlled conditions. For instance, the condensation of aromatic aldehydes with 4-thiazolidinones leads to the formation of the desired thiazolidinone derivatives through a Knoevenagel reaction mechanism .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that derivatives of thiazolidinones demonstrate potent activity against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Bacterial Strain Inhibition Zone (mm)
Escherichia coli18
Staphylococcus aureus20
Pseudomonas aeruginosa15

Antitumor Activity

Recent studies have investigated the antitumor potential of thiazolidinone derivatives. This compound has shown promising results in inhibiting cancer cell proliferation in various cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The compound's effectiveness was compared with established chemotherapeutic agents like cisplatin .

Cell Line IC50 Value (µM)
MDA-MB-23112.5
A54915.0

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

Enzyme Inhibition

Research indicates that thiazolidinones can inhibit key enzymes involved in metabolic pathways. For example, they may inhibit gluconate 2-dehydrogenase, affecting glucose metabolism and potentially leading to apoptosis in cancer cells .

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound with various protein targets. These studies suggest a high binding affinity that correlates with its observed biological activities .

4. Case Studies

Several case studies highlight the therapeutic potential of thiazolidinone derivatives:

  • Study on Antimicrobial Effects : A study evaluated a series of thiazolidinone derivatives against multiple bacterial strains, demonstrating that compounds similar to diethyl (5-oxo-3-phenyl) showed enhanced antimicrobial activity compared to traditional antibiotics .
  • Antitumor Evaluation : Another study focused on the anticancer properties of thiazolidinone derivatives in vitro and reported significant inhibition of tumor growth in treated cell lines, suggesting potential for further development into therapeutic agents .

5. Conclusion

This compound represents a promising compound within the thiazolidinone class with notable biological activities including antimicrobial and antitumor effects. Ongoing research into its mechanisms and applications could pave the way for new therapeutic strategies in treating infections and cancer.

Q & A

Basic Questions

Q. What are the established synthetic routes for Diethyl (5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedioate, and how can reaction conditions be optimized for yield?

The synthesis typically involves a condensation reaction between a thiosemicarbazide derivative and an oxo compound. For example, refluxing 3-phenylthiosemicarbazide with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture (1:2 v/v) at 120°C for 2–3 hours yields the thiazolidinone core. Subsequent reaction with diethyl malonate under basic conditions introduces the propanedioate ester group . Key optimization factors include:

  • Catalyst : Sodium acetate enhances cyclization efficiency.
  • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature : Prolonged reflux (≥2 hours) ensures complete ring closure.
    A representative yield of 68–75% is achievable with recrystallization from acetic acid-ethanol (1:1) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm successful synthesis?

  • ¹H/¹³C NMR :
    • A singlet at δ 3.8–4.2 ppm (ester -OCH₂CH₃ groups).
    • Aromatic protons (δ 7.2–7.8 ppm) confirm the phenyl substituent.
    • Thiazolidinone carbonyl (C=O) appears at δ 165–170 ppm in ¹³C NMR .
  • IR : Strong bands at 1720 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (thiazolidinone C=O) .
  • Mass Spectrometry : Molecular ion peaks at m/z corresponding to the molecular weight (e.g., ~345 g/mol) with fragmentation patterns indicating loss of ethoxy groups .

Q. What safety protocols should be followed when handling this compound, based on analogous malonate esters?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : Keep in airtight containers away from oxidizers; store at 2–8°C to prevent degradation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying the electrophilic C-5 position of the thiazolidinone ring as the primary site for nucleophilic attack. Frontier Molecular Orbital (FMO) analysis reveals a low LUMO energy (-1.8 eV) at this site, facilitating interactions with nucleophiles like amines or thiols . Solvent effects (e.g., polar aprotic vs. protic) can be simulated using the SMD continuum model to predict reaction rates.

Q. What strategies resolve contradictions in crystallographic data during SHELX refinement?

  • Disorder Modeling : Use PART instructions in SHELXL to refine disordered groups (e.g., ethyl ester moieties) with split positions .
  • Twinned Data : Apply TWIN/BASF commands for twinned crystals; validate with the R₁ vs. BASF plot .
  • High-Resolution Data : For ambiguous electron density, employ dual-space methods (SHELXD) or omit maps to confirm atomic positions .

Q. How does varying solvent systems affect the compound’s crystal packing and polymorphism?

  • Polar Solvents (e.g., DMF) : Favor hydrogen-bonded dimer formation via N–H···O=C interactions, resulting in monoclinic (P2₁/c) lattices .
  • Nonpolar Solvents (e.g., Toluene) : Promote π-π stacking of phenyl groups, yielding triclinic (P 1) structures with higher melting points .
  • Polymorphism Screening : Use slurry conversion experiments in 10+ solvents to identify stable forms; characterize via PXRD and DSC .

Properties

CAS No.

649724-78-7

Molecular Formula

C16H17NO5S

Molecular Weight

335.4 g/mol

IUPAC Name

diethyl 2-(5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedioate

InChI

InChI=1S/C16H17NO5S/c1-3-21-15(19)13(16(20)22-4-2)14-17(10-12(18)23-14)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3

InChI Key

QKYKCIZIPMGQDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C1N(CC(=O)S1)C2=CC=CC=C2)C(=O)OCC

Origin of Product

United States

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